2-(4-Aminopiperazin-1-yl)acetic acid
Description
Contextual Significance of Piperazine-Containing Scaffolds in Molecular Design
The piperazine (B1678402) scaffold is a six-membered ring containing two nitrogen atoms at opposite positions. This simple heterocycle is a cornerstone in medicinal chemistry and drug discovery for several reasons. tandfonline.comnih.gov Its presence in numerous FDA-approved drugs highlights its importance. nih.govtandfonline.com The two nitrogen atoms of the piperazine ring can be independently modified, allowing for the fine-tuning of a molecule's physicochemical properties, such as its solubility, basicity, and how it is absorbed and distributed by a biological system. tandfonline.com
The flexible, chair-like conformation of the piperazine ring enables it to act as a versatile linker between different parts of a molecule or as a scaffold to orient functional groups for optimal interaction with biological targets. nih.gov This adaptability has led to the incorporation of piperazine in drugs targeting a wide range of conditions, including cancer, bacterial infections, and central nervous system disorders. nih.govnih.gov
Overview of Aminopiperazine Derivatives in Synthetic Chemistry and Biological Inquiry
The introduction of an amino group onto the piperazine ring, creating an aminopiperazine derivative, further expands its chemical utility. This amino group serves as a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. For instance, 1-Amino-4-methylpiperazine is a key intermediate in the synthesis of the antibiotic rifampicin. chemicalbook.com
Aminopiperazine derivatives have been investigated for a wide array of pharmacological activities. nih.govbenthamdirect.com These include:
Anticancer Activity: Researchers have synthesized series of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides and found that some of these compounds exhibit significant cytotoxic activity against human liver cancer cells. elsevierpure.com
Antimicrobial Properties: Cationic β-amino acid derivatives incorporating an aminopiperidine moiety (a close structural relative) have shown potent activity against multidrug-resistant pathogens like MRSA. nih.gov
Central Nervous System (CNS) Applications: Piperazine derivatives are well-represented in drugs targeting the CNS, with applications as antipsychotics, antidepressants, and anxiolytics. nih.gov
The acetic acid moiety, as seen in 2-(4-Aminopiperazin-1-yl)acetic acid, adds another layer of functionality, providing a site for amide bond formation or other modifications. This dual reactivity of an amino group and a carboxylic acid makes such compounds valuable starting materials for creating peptidomimetics and other complex structures.
Research Trajectories for this compound and Related Compounds
While specific, in-depth research on this compound itself is still emerging, the research trajectories for this compound can be inferred from the extensive work on related piperazine derivatives. The synthetic routes to similar compounds often involve the N-alkylation of a piperazine derivative with a suitable halo-acetic acid ester, followed by hydrolysis. mdpi.com For example, 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester was synthesized by reacting 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate. mdpi.com
Future research involving this compound is likely to proceed in several directions:
Development of Novel Synthetic Methodologies: Exploring more efficient and versatile ways to synthesize and modify this and related bifunctional piperazines.
Combinatorial Chemistry and Library Synthesis: Using the dual functional groups of the molecule to generate large libraries of compounds for high-throughput screening against various biological targets.
Exploration of New Therapeutic Areas: Given the broad biological activities of piperazine derivatives, research could explore the potential of compounds derived from this compound in areas such as neurodegenerative diseases, inflammatory disorders, and new types of infectious diseases. nih.govmdpi.com For example, piperazine-containing β-carboline derivatives have been shown to inhibit α-glucosidase, suggesting potential applications in diabetes treatment. mdpi.com
The table below summarizes the biological activities of some representative piperazine derivatives, illustrating the potential avenues of research for new compounds based on the this compound scaffold.
| Compound Class | Biological Activity | Research Finding |
| N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides | Anticancer | Certain derivatives showed potent cytotoxicity against HepG2 liver cancer cells. elsevierpure.com |
| Sarsasapogenin-piperazine derivatives | Anticancer | Displayed significant inhibitory effects against several tumor cell lines, with one derivative being more active than the positive control. nih.gov |
| Piperazine-modified Ursolic Acid Derivatives | Anticancer | Induced cancer cell apoptosis and arrested the cell cycle in various cancer cell lines. nih.gov |
| Cationic β-amino acid derivatives with aminopiperidine | Antibacterial | Exhibited potent activity against multidrug-resistant pathogens, including MRSA. nih.gov |
| Piperazine-containing β-carboline derivatives | Antidiabetic | Showed α-glucosidase inhibitory activity, with the piperazine moiety enhancing the effect. mdpi.com |
Table 2: Selected Research Findings for Biologically Active Piperazine Derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-aminopiperazin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2/c7-9-3-1-8(2-4-9)5-6(10)11/h1-5,7H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLQGFOJCFBKPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Aminopiperazin 1 Yl Acetic Acid and Its Precursors
Historical Development of Piperazine-Acid Synthesis
The history of piperazine (B1678402) synthesis dates back to the early 20th century, with initial large-scale production methods involving the reaction of ethylene dichloride or ethanolamine with ammonia. researchgate.netuni.lu These early industrial processes were often characterized by harsh reaction conditions and the formation of multiple by-products. mdpi.com The initial medical application of piperazine was as an anthelmintic, a use that became widespread in the 1950s. researchgate.net
The synthesis of piperazine-acid derivatives, which combines the piperazine core with a carboxylic acid moiety, has been a subject of interest for many decades, primarily driven by their pharmacological potential. Early methods for creating N-substituted piperazines, a necessary step in the synthesis of many piperazine-acid derivatives, included N-alkylation using alkyl halides and N-arylation through methods like the Buchwald-Hartwig amination and the Ullmann-Goldberg reaction. nih.gov These foundational reactions paved the way for the development of more complex piperazine-containing molecules. The synthesis of piperazine-2-carboxylic acid derivatives, for instance, has been explored, with some early methods being suitable primarily for laboratory-scale synthesis due to the use of expensive reagents.
Contemporary Approaches for the Construction of the 2-(4-Aminopiperazin-1-yl)acetic Acid Core
The construction of the this compound core requires a strategic approach involving the formation of the piperazine ring, the introduction of the acetic acid group at the N-1 position, and the regioselective installation of an amino group at the N-4 position.
Modern synthetic chemistry offers several sophisticated methods for constructing the piperazine ring, providing access to a wide range of substituted derivatives.
One common strategy involves the cyclization of 1,2-diamines. A concise synthetic route to 2,3-substituted piperazine acetic acid esters has been developed starting from optically pure amino acids, which are converted to 1,2-diamines that then undergo annulation to form the piperazine core. researchgate.net Another approach is the reductive cyclization of dioximes. This method allows for the construction of a piperazine ring from a primary amino group, offering a versatile way to introduce substituents. google.comorganic-chemistry.org
Other notable methods include:
Palladium-catalyzed cyclization: This approach allows for the modular synthesis of highly substituted piperazines. organic-chemistry.org
Visible-light-promoted decarboxylative annulation: This method provides access to 2-aryl, 2-heteroaryl, and 2-alkyl piperazines under mild conditions. organic-chemistry.org
Photoredox catalysis: This sustainable approach has been utilized for the C-H functionalization of piperazines, expanding the diversity of accessible structures. mdpi.com
Table 1: Comparison of Modern Piperazine Ring Formation Strategies
| Method | Precursors | Key Features | Advantages | Disadvantages |
|---|---|---|---|---|
| Cyclization of 1,2-diamines | Amino acids | Enantiopure starting materials | High enantiomeric purity | Potential for racemization in some cases |
| Reductive cyclization of dioximes | Primary amines, nitrosoalkenes | Stereoselective | Straightforward structural modification | Requires catalytic hydrogenation |
| Palladium-catalyzed cyclization | Diamines, propargyl units | Modular, high regio- and stereocontrol | High yields | Use of expensive palladium catalyst |
| Visible-light photoredox catalysis | Glycine-based diamines, aldehydes | Mild conditions, batch or continuous flow | Green approach | Requires a photocatalyst |
The introduction of the acetic acid group onto the piperazine nitrogen is most commonly achieved through N-alkylation with a haloacetic acid derivative. This reaction is typically performed under basic conditions. For instance, the alkylation of an N-substituted piperazine with a haloacetic acid, such as bromoacetic acid or chloroacetic acid, proceeds in the presence of a base strong enough to deprotonate the piperazine nitrogen. niscpr.res.in
A common precursor for the synthesis of 2-(piperazin-1-yl)acetic acid involves the reaction of a protected piperazine, such as tert-butyl piperazine-1-carboxylate, with tert-butyl bromoacetate in the presence of a base like triethylamine. The resulting di-protected intermediate is then deprotected, often using acidic conditions, to yield the desired piperazine acetic acid.
The reaction conditions for this alkylation step can be summarized as follows:
Table 2: Typical Conditions for N-Alkylation of Piperazine with Haloacetic Acid Derivatives
| Parameter | Condition |
|---|---|
| Piperazine Substrate | Often N-monoprotected (e.g., Boc-piperazine) |
| Alkylating Agent | Haloacetic acid ester (e.g., tert-butyl bromoacetate) |
| Base | Triethylamine, potassium carbonate, or excess piperazine |
| Solvent | Aprotic solvents like THF, DMF, or DMSO |
| Temperature | Room temperature to reflux |
The key and most challenging step in the synthesis of this compound is the regioselective introduction of an amino group at the N-4 position of the piperazine-1-acetic acid core. A plausible and effective strategy for this transformation involves a two-step process: nitrosation followed by reduction.
First, the piperazine-1-acetic acid is subjected to nitrosation to form 2-(4-nitrosopiperazin-1-yl)acetic acid. uni.lu This reaction is typically carried out using a nitrosating agent such as nitrous acid (generated in situ from sodium nitrite and a strong acid). The presence of the electron-withdrawing acetic acid group at the N-1 position deactivates this nitrogen towards nitrosation, favoring the reaction at the more basic N-4 position.
The subsequent step is the reduction of the N-nitroso group to an amino group. This can be achieved using various reducing agents. A common method for the reduction of N-nitrosamines is catalytic hydrogenation. For example, the hydrogenation of 1-methyl-4-nitrosopiperazine to 1-amino-4-methylpiperazine has been successfully carried out using a palladium catalyst in a three-phase system to achieve high selectivity and yield. google.com Other reducing agents, such as zinc dust in the presence of an acid, can also be employed. google.com
This two-step amination process is outlined below:
Nitrosation: 2-(Piperazin-1-yl)acetic acid + NaNO₂/HCl → 2-(4-Nitrosopiperazin-1-yl)acetic acid
Reduction: 2-(4-Nitrosopiperazin-1-yl)acetic acid + Reducing Agent (e.g., H₂/Pd) → this compound
Stereoselective Synthesis and Chiral Resolution Techniques
While this compound itself is achiral, the introduction of substituents on the carbon atoms of the piperazine ring can create stereocenters. The development of stereoselective synthetic methods and chiral resolution techniques is therefore crucial for accessing enantiomerically pure substituted piperazine derivatives.
Stereoselective syntheses of piperazines often start from chiral precursors, such as amino acids. For example, a divergent six-step synthesis has been developed to transform chiral amino acids into either cis or trans 5-substituted piperazine-2-acetic acid esters with high diastereoselectivity. organic-chemistry.org One-pot three-component reactions involving N-activated aziridines, anilines, and propargyl carbonates have also been reported to yield highly substituted piperazines with excellent stereoselectivity. organic-chemistry.orgproquest.com
For racemic mixtures of chiral piperazine derivatives, classical chiral resolution via the formation of diastereomeric salts is a widely used technique. This involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts that can be separated by crystallization. A rational screening approach can be employed to optimize the resolving agent, solvent, and stoichiometry for efficient separation. organic-chemistry.org Capillary electrophoresis using chiral selectors like sulfated β-cyclodextrin has also been developed as a method for the chiral separation of piperazine derivatives. researchgate.net
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of piperazines and their derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. Several strategies are being explored to make piperazine synthesis more sustainable. mdpi.comtandfonline.com
Key green chemistry approaches relevant to the synthesis of this compound include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents.
Catalysis: Employing catalytic methods, including biocatalysis and photocatalysis, to improve reaction efficiency and reduce waste. Photoredox catalysis, for instance, offers a sustainable method for C-H functionalization of piperazines. mdpi.comnih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. tandfonline.com
Renewable Feedstocks: Exploring the use of renewable starting materials to reduce reliance on petrochemicals.
For the synthesis of this compound, a greener approach to the reduction of the N-nitroso intermediate could involve catalytic hydrogenation in a recyclable solvent system, as has been demonstrated for similar compounds. google.com The use of one-pot or multi-component reactions to construct the piperazine core can also contribute to a more sustainable process by reducing the number of synthetic steps and purification procedures. tandfonline.com
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomer Differentiation
High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of 2-(4-Aminopiperazin-1-yl)acetic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In ¹H NMR, distinct signals are expected for the protons of the acetic acid moiety, the piperazine (B1678402) ring, and the amino group. The piperazine ring protons typically appear as complex multiplets due to conformational dynamics, such as chair-chair interconversion, and spin-spin coupling. nih.govnih.gov The presence of two different nitrogen environments (one attached to the acetic acid group and the other to the amino group) leads to chemically non-equivalent protons on the piperazine ring. The methylene (B1212753) protons of the acetic acid group (-CH₂COOH) would appear as a singlet, while the N-H protons of the primary amine and the carboxylic acid proton would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. ingentaconnect.com The spectrum would show distinct peaks for the carbonyl carbon of the carboxylic acid, the methylene carbon of the acetic acid group, and the four non-equivalent carbons of the piperazine ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. Dynamic NMR studies on similar piperazine derivatives have shown that at lower temperatures, signal broadening or splitting can occur due to the slowing of conformational exchange between different rotamers or chair conformations. rsc.orgrsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | 170.0 - 175.0 |
| Acetic Acid Methylene (-CH₂-) | ~3.2 (s) | 58.0 - 62.0 |
| Piperazine Ring (-CH₂-) adjacent to N-CH₂COOH | 2.6 - 2.9 (m) | 52.0 - 55.0 |
| Piperazine Ring (-CH₂-) adjacent to N-NH₂ | 2.9 - 3.2 (m) | 46.0 - 50.0 |
| Primary Amine (-NH₂) | Variable (broad s) | - |
Note: Predicted values are based on typical ranges for similar functional groups and piperazine derivatives. Actual values may vary depending on the solvent and experimental conditions. s = singlet, m = multiplet.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the exact molecular weight and to study the fragmentation pathways of this compound, which helps in confirming its structure. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be readily observed, confirming the molecular weight (C₆H₁₃N₃O₂, MW = 159.18 g/mol ).
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), provide insight into the molecule's structure through characteristic fragmentation patterns. nih.gov For piperazine derivatives, fragmentation typically involves the cleavage of the piperazine ring or the bonds connecting the substituents to the ring. xml-journal.netresearchgate.net
Key fragmentation pathways for this compound would likely include:
Loss of the carboxylic acid group (–COOH) or carbon dioxide (CO₂) from the acetic acid side chain.
Cleavage of the C-N bond between the piperazine ring and the acetic acid methylene group.
Fission of the piperazine ring itself, leading to characteristic fragment ions with m/z values corresponding to ethylenediamine (B42938) fragments. xml-journal.net
Loss of the amino group (–NH₂).
Table 2: Predicted ESI-MS Fragmentation Data for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 160.1086 | [M+H]⁺ | Protonated parent molecule |
| 143.0824 | [M+H - NH₃]⁺ | Loss of ammonia |
| 115.0926 | [M+H - COOH]⁺ | Loss of carboxylic acid group |
| 101.0769 | [M+H - CH₂COOH]⁺ | Cleavage of the acetic acid side chain |
| 85.0664 | [C₄H₉N₂]⁺ | Piperazine ring fragment |
| 70.0657 | [C₄H₈N]⁺ | Piperazine ring fragment |
Note: m/z values are calculated for the monoisotopic mass of the most likely elemental composition.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by analyzing their characteristic vibrational modes. nih.govresearchgate.net
The IR spectrum would prominently feature:
A broad O-H stretching band from the carboxylic acid group, typically in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretching bands.
N-H stretching vibrations from the primary amino group around 3300-3500 cm⁻¹.
Aliphatic C-H stretching vibrations from the piperazine ring and acetic acid methylene group between 2800-3000 cm⁻¹. niscpr.res.in
A strong C=O (carbonyl) stretching band from the carboxylic acid at approximately 1700-1730 cm⁻¹. In its zwitterionic form, this would be replaced by a carboxylate (COO⁻) asymmetric stretch around 1550-1610 cm⁻¹.
N-H bending vibrations (scissoring) for the primary amine around 1590-1650 cm⁻¹. researchgate.net
C-N stretching vibrations for the tertiary amines in the piperazine ring, typically found in the 1000-1250 cm⁻¹ range. researchgate.net
Raman spectroscopy provides complementary information, particularly for the non-polar bonds and symmetric vibrations of the carbon skeleton of the piperazine ring. niscpr.res.in
Table 3: Key IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |
| N-H Stretch | Primary Amine | 3300 - 3500 | Medium |
| C-H Stretch | Aliphatic | 2850 - 2960 | Medium-Strong |
| C=O Stretch | Carboxylic Acid | 1700 - 1730 | Strong |
| N-H Bend | Primary Amine | 1590 - 1650 | Medium |
X-ray Crystallography for Solid-State Structure Determination and Conformer Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound in the solid state, provided a suitable crystal can be grown. This technique would reveal exact bond lengths, bond angles, and torsional angles.
For piperazine derivatives, the ring typically adopts a chair conformation, which is energetically favored. blumberginstitute.org X-ray analysis would confirm this and determine the orientation of the substituents (acetic acid and amino groups) as either axial or equatorial. Studies on similar 2-substituted piperazines have shown a preference for the axial conformation in some cases. nih.gov The presence of both a basic amino group and an acidic carboxylic acid group makes the formation of an intramolecular or intermolecular zwitterion highly probable in the solid state. The crystal structure would be stabilized by an extensive network of hydrogen bonds involving the carboxylic acid group (or carboxylate), the primary amine, and the secondary amine within the piperazine ring. acs.org
Advanced Spectroscopic Methods (e.g., Circular Dichroism for Chiral Variants)
While this compound is itself achiral, advanced spectroscopic methods like Circular Dichroism (CD) would be essential for analyzing chiral variants of the molecule. Chirality could be introduced by substitution at the α-carbon of the acetic acid moiety or at one of the carbon atoms on the piperazine ring.
If a chiral version of the compound were synthesized, CD spectroscopy would be used to distinguish between the enantiomers. nih.gov Each enantiomer would produce a CD spectrum that is a mirror image of the other, allowing for the determination of enantiomeric excess and the study of the molecule's absolute configuration. The technique is particularly sensitive to the spatial arrangement of chromophores, such as the carbonyl group, within a chiral molecule. nih.gov
Computational Chemistry and Molecular Modeling of 2 4 Aminopiperazin 1 Yl Acetic Acid
Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum chemical method used to study the electronic structure and reactivity of molecules. mdpi.comresearchgate.neteurekaselect.com By calculating the electron density, DFT can predict a wide range of molecular properties, providing a theoretical framework to understand chemical behavior. For derivatives of 2-(4-Aminopiperazin-1-yl)acetic acid, DFT calculations have been employed to elucidate their geometric and electronic properties. researchgate.neteurekaselect.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept within DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The energy and distribution of these orbitals are crucial in determining a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. tandfonline.com
| Parameter | Significance in Molecular Modeling |
|---|---|
| HOMO Energy | Indicates the electron-donating ability of a molecule. |
| LUMO Energy | Indicates the electron-accepting ability of a molecule. |
| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of a molecule. |
Electrostatic Potential Surface (EPS) Mapping
Electrostatic Potential Surface (EPS) mapping, also known as Molecular Electrostatic Potential (MEP) mapping, is a valuable tool for visualizing the charge distribution of a molecule. libretexts.orgdeeporigin.comchemrxiv.org It illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying charge. Typically, red indicates electron-rich (negative potential) areas, which are prone to electrophilic attack, while blue represents electron-poor (positive potential) regions, susceptible to nucleophilic attack. researchgate.netwolfram.com
EPS maps are instrumental in understanding intermolecular interactions, such as drug-receptor binding, by identifying complementary electrostatic regions. deeporigin.com For piperazine (B1678402) derivatives, EPS maps can reveal the reactive sites and help in predicting how they might interact with biological targets. researchgate.net
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
DFT calculations can be used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. tandfonline.comsemanticscholar.orgeurekaselect.com These theoretical predictions are often compared with experimental data to confirm the molecular structure and understand its electronic transitions.
Studies on similar piperazine derivatives have demonstrated good agreement between theoretically calculated and experimentally obtained spectroscopic data. eurekaselect.comsemanticscholar.org For instance, in the analysis of 1-(2-methoxyphenyl)piperazine and 1-(2-chlorophenyl)piperazine, DFT was used to assign vibrational frequencies and calculate 1H and 13C NMR chemical shifts, which correlated well with experimental findings. semanticscholar.org Similarly, for 2-(4-Cyanophenylamino)acetic acid, extensive quantum chemical calculations have been performed to investigate its FT-IR, FT-Raman, NMR, and UV-Vis spectra. nih.gov
| Spectroscopic Technique | Predicted Property | Significance |
|---|---|---|
| NMR | Chemical Shifts | Provides information about the chemical environment of atoms. |
| IR | Vibrational Frequencies | Identifies functional groups and their vibrational modes. |
| UV-Vis | Electronic Transitions | Characterizes the electronic structure and chromophores. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. mdpi.commdpi.com By simulating the movements of atoms and molecules, MD can provide insights into conformational changes, flexibility, and interactions with the surrounding environment, such as solvent molecules. mdpi.com These simulations are particularly useful for understanding how a molecule like this compound might behave in a biological system. MD simulations can help identify the most stable conformations of the molecule and how it interacts with water or other solvents, which is crucial for predicting its pharmacokinetic properties.
Molecular Docking Studies for Receptor-Ligand Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netmdpi.com It is widely used in drug discovery to predict the binding mode and affinity of a ligand (such as this compound) to a biological target, typically a protein receptor. mdpi.comnih.gov
The process involves placing the ligand in the binding site of the receptor and evaluating the binding energy for different conformations. mdpi.com Docking studies on piperazine derivatives have been used to rationalize their binding modes with various enzymes and receptors. nih.govresearchgate.net For example, in a study of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs, molecular docking was used to understand their interactions with the COX-2 enzyme. nih.gov Such studies can reveal key interactions, like hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity and selectivity. mdpi.com
De Novo Design and Virtual Screening Methodologies Utilizing the this compound Scaffold
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.netmdpi.com This makes the this compound structure an attractive starting point for the design of new drug candidates.
De novo design involves the computational creation of novel molecular structures with desired properties. acs.orgnih.govyoutube.com By using the this compound scaffold as a core, new functional groups can be added to optimize binding to a specific target.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov Libraries of compounds containing the this compound scaffold can be virtually screened against various biological targets to identify potential hits for further development. This approach accelerates the drug discovery process by prioritizing compounds for experimental testing. nih.gov
Chemical Modification and Derivatization Strategies
Synthesis of Novel Derivatives and Analogues of 2-(4-Aminopiperazin-1-yl)acetic Acid
The synthesis of new chemical entities based on the this compound scaffold involves targeted modifications at its three principal reactive sites. These derivatization strategies allow for the systematic exploration of the chemical space around the core structure, enabling the fine-tuning of its physicochemical and biological properties.
The piperazine (B1678402) ring contains two distinct nitrogen atoms available for substitution. The secondary amine at the N-1 position, being part of the acetic acid side chain, is typically less reactive towards direct alkylation or acylation without prior protection of the more nucleophilic N-4 amino group and the carboxylic acid. However, under specific conditions, selective modification is achievable.
N-Alkylation: The introduction of alkyl groups at the N-1 position can be accomplished through reaction with alkyl halides. For instance, the synthesis of related compounds like 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester is achieved by the N-alkylation of the corresponding piperazine with an ethyl bromoacetate derivative in the presence of a base such as cesium carbonate in a solvent like DMSO. researchgate.netmdpi.com A similar strategy can be applied to a protected precursor of this compound.
N-Acylation: The acylation of the piperazine nitrogens can introduce a wide variety of substituents. For example, a series of 3-(4-acylaminopiperazin-1-ylalkyl)indoles has been synthesized, demonstrating the feasibility of acylating the N-4 amino group. nih.gov This is typically achieved by reacting the parent amine with an acyl chloride or a carboxylic acid in the presence of a coupling agent.
Interactive Table: Examples of N-Alkylation and N-Acylation Reactions on Piperazine Scaffolds
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., CsCO₃), Solvent (e.g., DMSO) | N-Alkyl piperazine acetic acid ester |
| N-Acylation | Acyl chloride, Base (e.g., Triethylamine) | N-Acyl piperazine derivative |
The carboxylic acid group is a prime site for modification, allowing for the formation of esters and amides, which can significantly alter the compound's polarity, solubility, and metabolic stability.
Esterification: The conversion of the carboxylic acid to an ester is a common strategy to mask the polar carboxyl group, thereby increasing lipophilicity and potentially enhancing cell membrane permeability. nih.govebrary.netmdpi.com This can be achieved through Fischer esterification, reacting the acid with an alcohol under acidic catalysis, or by reaction with an alkyl halide in the presence of a base. The synthesis of various amino-alcohol ester derivatives of other pharmacologically active acids has been reported as a strategy to improve their therapeutic profiles.
Amidation: The formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine is a versatile method for generating a diverse library of derivatives. sphinxsai.comnih.govfishersci.co.uk This reaction is typically facilitated by activating the carboxylic acid with coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like 1-hydroxybenzotriazole (HOBt). nih.gov This approach has been successfully used to prepare piperazinyl amides of complex molecules like 18β-glycyrrhetinic acid. nih.gov
Interactive Table: Functionalization of the Acetic Acid Moiety
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester derivative |
| Esterification | Alkyl halide, Base (e.g., K₂CO₃) | Ester derivative |
The primary amino group at the N-4 position is highly nucleophilic and serves as a key handle for a variety of chemical transformations.
Reductive Amination: Reductive amination, also known as reductive alkylation, is a powerful method for introducing alkyl substituents at the primary amino group. wikipedia.orgacsgcipr.orgmasterorganicchemistry.com This one-pot reaction involves the condensation of the amine with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgacsgcipr.org Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to not reduce the starting carbonyl compound. masterorganicchemistry.comharvard.edu This method avoids the over-alkylation issues often associated with direct alkylation using alkyl halides. masterorganicchemistry.com
Interactive Table: Modifications at the N-4 Amino Group
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Acylation | Acyl chloride or Carboxylic acid + Coupling agent | N-Acylamino derivative |
Application of this compound as a Synthetic Synthon in Complex Molecule Construction
The structural features of this compound make it a valuable synthon, or building block, for the synthesis of more elaborate molecules. Its ability to be differentially functionalized at its three reactive sites allows for its incorporation into larger scaffolds in a controlled and predictable manner. For example, enantiomerically pure 5-substituted piperazine-2-acetic acid esters have been developed as versatile intermediates for the creation of chemical libraries through parallel synthesis. nih.gov These protected chiral piperazines can be functionalized on either nitrogen atom, highlighting the potential of such scaffolds in targeted synthesis. nih.gov
By first protecting the N-4 amino group and the carboxylic acid, the N-1 position can be selectively reacted. Subsequently, deprotection of the N-4 amino group allows for further modification, such as acylation or reductive amination. Finally, deprotection and activation of the carboxylic acid enable its coupling to other molecular fragments. This stepwise functionalization makes this compound a useful component in fragment-based drug discovery and the assembly of complex chemical architectures.
Prodrug Design Principles Applied to this compound Derivatives
Prodrug design is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility, low permeability, or rapid metabolism. nih.gov A prodrug is an inactive or less active derivative of a drug that is converted into the active form in vivo through enzymatic or chemical transformation. mdpi.com The functional groups of this compound are amenable to several common prodrug strategies.
Ester Prodrugs: The carboxylic acid moiety is an ideal handle for creating ester prodrugs. nih.govebrary.net Esterification masks the ionizable carboxyl group, which can improve lipophilicity and enhance passive diffusion across biological membranes. mdpi.com These ester prodrugs are typically designed to be hydrolyzed by esterase enzymes in the blood or target tissues, releasing the active carboxylic acid. This approach has been successfully applied to numerous drugs containing carboxylic acids to improve their oral bioavailability. ebrary.net
Amide Prodrugs: While generally more stable than esters, amides can also be employed in prodrug design. Coupling the carboxylic acid with an amino acid or a small peptide can create prodrugs that are substrates for peptidases or that can be actively transported by peptide transporters. nih.gov
Modifications of the Amino Group: The primary amino group can be modified to form carbamates or amides that are cleavable in vivo. For instance, creating an amide with a promoiety that is selectively cleaved at a target site can achieve tissue-specific drug release.
The overarching goal of applying these principles to derivatives of this compound is to optimize its absorption, distribution, metabolism, and excretion (ADME) profile, thereby enhancing its therapeutic potential.
Structure Activity Relationship Sar Studies and Mechanistic Investigations Pre Clinical/in Vitro/theoretical Focus
Correlating Structural Features with In Vitro Biochemical Activities (e.g., Enzyme Inhibition, Receptor Binding)
The biological activity of molecules containing a piperazine (B1678402) ring is highly dependent on the nature and position of its substituents. SAR studies on various classes of piperazine derivatives reveal critical insights into how structural modifications influence interactions with biological targets like enzymes and receptors.
For instance, in a series of 2,4-disubstituted pyrimidine derivatives featuring a piperazine moiety at the C-2 position, substitutions on the terminal nitrogen of the piperazine ring significantly impacted their ability to inhibit cholinesterases. The incorporation of terminal 4-alkylpiperazine substituents was found to confer acetylcholinesterase (AChE) inhibition. A clear trend was observed where increasing the alkyl chain length from a methyl to a propyl group led to superior AChE inhibition, demonstrating the sensitivity of the enzyme's binding pocket to the steric and electronic properties of the substituent. nih.gov
Similarly, studies on mono-substituted 4-phenylpiperidines and 4-phenylpiperazines have shown that the position and physicochemical character of substituents on the aromatic ring are critical for their biological effects, such as modulating dopamine D2 (DA D2) receptor binding and monoamine oxidase A (MAO A) enzyme affinity. nih.gov
The acetic acid group, a key feature of the title compound, is also a well-established pharmacophore. In many classes of non-steroidal anti-inflammatory drugs (NSAIDs), such as aryl propionic acid and acetic acid derivatives, the carboxylic acid function is essential for biological activity. slideshare.netneu.edu.tr This acidic group often serves as a primary binding point to plasma proteins and is a key site for metabolic conjugation. slideshare.net Modifications such as converting the carboxyl group to an ester or an amide typically result in less active compounds. slideshare.net
Table 1: SAR of Piperazine-Substituted Pyrimidines on Acetylcholinesterase (AChE) Inhibition
| Compound ID | R² Substituent on Pyrimidine | Terminal Group on Piperazine | AChE IC₅₀ (µM) |
| 7d | 4-methylpiperazine | Methyl | 24.9 |
| 7k | 4-propylpiperazine | Propyl | 15.3 |
Data sourced from studies on 2,4-disubstituted pyrimidine derivatives and illustrates the effect of alkyl chain length on inhibitory activity. nih.gov
Mechanistic Probes for Molecular Interactions (e.g., Kynurenine Aminotransferase Inhibition)
The scaffold of 2-(4-Aminopiperazin-1-yl)acetic acid holds potential for the development of mechanistic probes, particularly for enzymes involved in neurotransmitter pathways. One such target of significant interest is Kynurenine Aminotransferase (KAT), an enzyme that catalyzes the conversion of kynurenine to kynurenic acid (KYNA). nih.govresearchgate.net
Elevated brain levels of KYNA, an antagonist of N-methyl-D-aspartate (NMDA) and α-7-nicotinic acetylcholine receptors (α7nAChR), have been linked to cognitive deficits in psychiatric disorders. nih.govnih.gov The isoform KAT II is responsible for the majority of KYNA production in the brain and is considered an important therapeutic target. nih.govnih.gov Inhibition of KAT II leads to a reduction in extracellular KYNA and a subsequent increase in the levels of key neurotransmitters like glutamate and dopamine. nih.gov
Selective KAT II inhibitors have been developed to probe these mechanisms. nih.gov These inhibitors serve as valuable tools for investigating the neurobiology of KYNA and the downstream effects on glutamatergic, dopaminergic, and cholinergic systems. nih.gov While specific studies on this compound as a KAT II inhibitor are not documented in the provided sources, its structure, combining a cyclic diamine (piperazine) with a carboxylic acid, represents a plausible starting point for designing novel competitive or non-competitive inhibitors for this class of enzymes. The development of such probes would be instrumental in further elucidating the role of the kynurenine pathway in brain physiology and pathology.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that mathematically relates the chemical structure of a molecule to its biological activity. fiveable.me This method is frequently employed in drug discovery to predict the activity of new compounds and to optimize lead structures. fiveable.me QSAR models are particularly useful for classes of compounds like piperazine derivatives, where a wide range of structural modifications can be explored. consensus.appresearchgate.net
The development of a QSAR model involves several steps:
Data Collection: Assembling a dataset of compounds with known biological activities (e.g., IC₅₀, Ki).
Descriptor Calculation: Calculating various molecular descriptors that quantify the physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics. nih.gov
Model Building: Using statistical methods like partial least squares (PLS) regression or machine learning algorithms to build a mathematical equation correlating the descriptors with biological activity. nih.govfiveable.me
Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
For piperazine-containing compounds, QSAR models have been successfully developed to understand their effects on the dopaminergic system and their binding affinities for targets like the dopamine D2 receptor. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), have also been applied to piperazine analogues to analyze steric and electrostatic contributions to their activity. nih.gov Such models provide a comprehensive understanding of the biological response and can guide the rational design of new derivatives with improved potency and selectivity. nih.govnih.gov A QSAR study on this compound and its analogues could accelerate the discovery of potent agents by predicting their activity before synthesis.
Table 2: Key Concepts in QSAR Modeling
| Concept | Description | Relevance to Piperazine Derivatives |
| Molecular Descriptors | Numerical values that describe the chemical and physical properties of a molecule (e.g., LogP, molecular weight, electrostatic potential). | Used to quantify how substitutions on the piperazine ring affect overall properties and thus biological activity. nih.gov |
| Statistical Methods | Algorithms like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Support Vector Machines (SVM) used to create the predictive model. | PLS has been effectively used to model the in vivo effects of piperazine derivatives. nih.gov |
| Model Validation | The process of assessing the robustness and predictive accuracy of the QSAR model, often using metrics like r² (coefficient of determination) and q² (cross-validated r²). | A high q² value for a CoMFA model of piperazine analogues indicates good predictive ability. nih.gov |
Design of Targeted Molecular Probes Based on this compound Architecture
The this compound scaffold is well-suited for the design of targeted molecular probes for biochemical and imaging applications. Molecular probes are specialized molecules designed to interact with a specific biological target, often carrying a reporter tag (e.g., a radioactive isotope or a fluorescent dye) to allow for detection and quantification. nih.govmdpi.com
The piperazine core is a versatile platform that can be chemically modified to achieve high affinity and selectivity for a target of interest. For example, researchers have designed and synthesized a series of 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives to act as molecular probes for the Excitatory Amino Acid Transporter 2 (EAAT2). nih.govresearchgate.net By radiolabeling these compounds, they were developed into valuable tools for in vitro competitive binding assays and for non-invasively monitoring EAAT2 expression in vivo through Positron Emission Tomography (PET) neuroimaging. nih.gov
The design strategy for such probes based on the this compound architecture would involve:
Target Identification: Selecting a biological target of interest (e.g., a specific enzyme, receptor, or transporter).
Pharmacophore Optimization: Modifying the core structure to maximize binding affinity and selectivity for the target. The free amine on the piperazine ring and the carboxylic acid group offer convenient handles for chemical modification.
Reporter Tag Conjugation: Attaching a suitable tag, such as ¹⁸F for PET imaging or a fluorophore for fluorescence microscopy, at a position that does not interfere with target binding.
This approach allows for the creation of powerful research tools to study biological processes at the molecular level, and the inherent chemical tractability of the this compound structure makes it an attractive starting point for such endeavors.
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Scalability
The development of more efficient and scalable synthetic routes for 2-(4-aminopiperazin-1-yl)acetic acid is a primary objective for future research. Current synthetic methods, while functional, may present limitations in terms of yield, cost-effectiveness, and environmental impact. Future investigations should prioritize the exploration of green chemistry principles, such as the use of eco-friendly solvents and catalysts.
One promising avenue lies in the application of flow chemistry. Continuous flow reactors offer superior control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety. The development of a continuous-flow synthesis for this compound would represent a significant leap forward in its production.
Furthermore, biocatalysis presents an intriguing alternative to traditional chemical synthesis. The use of enzymes to catalyze specific steps in the synthetic pathway could lead to highly selective and efficient processes, minimizing the formation of byproducts and simplifying purification procedures. The identification and engineering of suitable enzymes for this purpose will be a key research focus.
Table 1: Comparison of Potential Synthetic Approaches
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Flow Chemistry | Increased efficiency, improved safety, better scalability. | Reactor design, optimization of reaction conditions. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, substrate specificity. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. | Scale-up limitations, potential for localized overheating. |
Advanced Computational Studies for Predicting Undiscovered Reactivities and Interactions
The predictive power of computational chemistry offers a powerful tool to unlock the full potential of this compound. Advanced computational studies can provide deep insights into its electronic structure, reactivity, and potential interactions with other molecules.
Density Functional Theory (DFT) calculations can be employed to elucidate the molecule's frontier molecular orbitals (HOMO and LUMO), providing a quantitative measure of its nucleophilic and electrophilic character. This information is crucial for predicting its reactivity in various chemical transformations. Molecular Dynamics (MD) simulations can be utilized to study the conformational landscape of the molecule and its interactions with solvents and other chemical entities, offering a dynamic perspective on its behavior.
These computational models can guide the rational design of new derivatives of this compound with tailored properties. For instance, by predicting how modifications to the piperazine (B1678402) ring or the acetic acid side chain will affect its electronic and steric properties, researchers can prioritize the synthesis of compounds with desired functionalities.
Development of this compound Conjugates for Targeted Molecular Delivery (Non-Clinical)
The bifunctional nature of this compound, with its primary amine and carboxylic acid groups, makes it an ideal scaffold for the development of molecular conjugates. These conjugates can be designed to selectively deliver a variety of molecular payloads to specific targets in non-clinical research settings.
For example, the carboxylic acid group can be used to attach fluorescent dyes or other imaging agents, creating probes for cellular imaging and tracking studies. The amino group can be functionalized to link to targeting moieties, such as peptides or small molecules, that recognize specific cell surface receptors. This would enable the targeted delivery of the payload to specific cell types or tissues.
The development of such conjugates will require careful optimization of the linker chemistry to ensure the stability of the conjugate and the efficient release of the payload at the target site.
Integration of this compound into Supramolecular Assemblies and Material Science (Non-Clinical)
The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and electrostatic interactions, makes it a valuable building block for the construction of supramolecular assemblies. These ordered structures, formed through the spontaneous association of molecules, can exhibit unique properties and functionalities.
Future research could explore the use of this compound in the formation of hydrogels, liquid crystals, and metal-organic frameworks (MOFs). The piperazine and carboxylic acid groups can act as hydrogen bond donors and acceptors, driving the self-assembly process. By carefully designing the experimental conditions, it may be possible to control the morphology and properties of the resulting supramolecular structures.
In the realm of material science, this compound could be incorporated into polymers to modify their properties. For instance, its incorporation could enhance the thermal stability, conductivity, or biocompatibility of the resulting material, opening up new avenues for its application in non-clinical research.
High-Throughput Screening Library Development based on the this compound Core
High-throughput screening (HTS) is a powerful technology for the discovery of new molecules with desired biological or chemical activities. nih.govaxcelead-us.compsu.edu The development of a diverse chemical library based on the this compound scaffold would provide a valuable resource for such screening campaigns.
By systematically modifying the piperazine ring and the acetic acid side chain with a variety of chemical substituents, a large and diverse library of compounds can be generated. This library can then be screened against a wide range of biological targets or for specific chemical properties. The structural diversity of the library increases the probability of identifying "hit" compounds with novel activities. selleckchem.com
The design of such a library should be guided by principles of combinatorial chemistry and diversity-oriented synthesis. The synthetic routes used to generate the library should be robust and amenable to automation to facilitate the rapid production of a large number of compounds.
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 2-(4-Aminopiperazin-1-yl)acetic acid in a laboratory setting?
- Methodological Answer : The synthesis typically involves coupling a piperazine derivative with an acetic acid moiety. Peptide synthesis techniques, such as solution-phase reactions, are often employed. For example, intermediates like 4-Aminophenylacetic acid (structurally analogous) are synthesized using carbodiimide-based coupling agents, with purification via recrystallization or column chromatography . Reaction conditions (e.g., pH, temperature) should be optimized to avoid side products like N-acylurea derivatives.
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm proton and carbon environments (e.g., characteristic peaks for the piperazine ring and acetic acid group) .
- Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation, as demonstrated for structurally similar compounds like 2-(4-Hydroxyphenyl)acetic acid .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
- Storage : Keep in a dry, cool environment away from oxidizing agents .
Advanced Research Questions
Q. What strategies can optimize the yield of this compound in multi-step synthetic routes?
- Methodological Answer :
- Catalyst Selection : Use coupling agents like HATU or EDCI to improve reaction efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Purification : Employ gradient elution in HPLC to isolate high-purity fractions .
- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track reaction progress and minimize byproducts .
Q. How should researchers address discrepancies in spectroscopic data when characterizing novel derivatives of this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) to resolve ambiguous signals .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to simplify spectral interpretation .
- Synchrotron Techniques : For crystalline derivatives, high-resolution X-ray diffraction can resolve structural ambiguities .
Q. What in vitro models are suitable for evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- Receptor Binding Assays : Screen for interactions with G-protein-coupled receptors (GPCRs) due to the compound’s piperazine moiety, which is common in GPCR ligands .
- Cell Viability Assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, as seen in studies on similar piperazine-acetic acid hybrids .
- Enzyme Inhibition Studies : Test inhibitory effects on kinases or proteases, leveraging the compound’s potential to act as a competitive inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
